1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90012-81-0 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |
InChI Key |
DFKHYTGKBCFLGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2N |
Origin of Product |
United States |
Strategic Chemical Synthesis of 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Functionalized Analogues
Precursor Synthesis and Ring Closure Methodologies for the Imidazo[4,5-c]pyridine Skeleton
Cyclocondensation Reactions of Diaminopyridines with Carboxylic Acid Derivatives
A prevalent and versatile method for constructing the imidazo[4,5-c]pyridine core is the reaction of a pyridine-3,4-diamine with a carboxylic acid or its derivative, such as an orthoester. nih.govnih.gov This reaction proceeds through a condensation-dehydration mechanism to form the imidazole (B134444) ring fused to the pyridine (B92270) core.
Polyphosphoric acid (PPA) is frequently employed as both a catalyst and a dehydrating agent in the cyclocondensation of diaminopyridines with carboxylic acids. nih.gov This method is valued for its simplicity and effectiveness, typically involving heating the reactants in PPA to drive the cyclization. nih.gov The use of PPA facilitates the formation of the imidazole ring by promoting the removal of water, leading to good yields of the desired imidazopyridine. nih.gov For instance, the reaction of 3,4-diaminopyridine (B372788) with a suitable carboxylic acid in PPA at elevated temperatures is a standard procedure for generating the core scaffold. nih.gov
Table 1: Examples of PPA-Mediated Cyclocondensation Reactions
| Diaminopyridine Precursor | Carboxylic Acid Derivative | Conditions | Product | Yield |
| 3,4-Diaminopyridine | Acetic Acid | PPA, Elevated Temp. | 2-Methyl-1H-imidazo[4,5-c]pyridine | ~75% nih.gov |
| 3,4-Diaminopyridine | Formic Acid | PPA, Elevated Temp. | 1H-Imidazo[4,5-c]pyridine | Good nih.gov |
To improve reaction times and often yields, microwave irradiation has been successfully applied to the synthesis of imidazo[4,5-c]pyridines. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) can significantly accelerate the cyclocondensation reaction between a diaminopyridine and a carboxylic acid. nih.govnih.gov In some protocols, a coupling agent like propanephosphonic acid anhydride (B1165640) (T3P) and a base such as 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) are used in conjunction with microwave heating to efficiently synthesize imidazo[4,5-c]pyridine derivatives. nih.gov This approach offers a rapid and efficient alternative to conventional heating methods. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reagents | Time | Yield |
| Cyclocondensation | Conventional Heating | PPA | Several Hours | Good nih.gov |
| Cyclocondensation | Microwave Irradiation | T3P, DBU | Minutes | Excellent nih.gov |
Reductive Cyclization Approaches
An alternative strategy for the synthesis of the imidazo[4,5-c]pyridine skeleton involves reductive cyclization. This method typically starts with a 3-amino-4-nitropyridine (B85709) derivative. The nitro group is reduced to an amino group, which then undergoes in-situ cyclization with a suitable one-carbon source, such as an aldehyde. mdpi.com For example, the reaction of 2-nitro-3-aminopyridine with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) can yield the corresponding imidazopyridine. nih.govmdpi.com Another reducing agent that has been used is tin(II) chloride (SnCl₂). nih.govmdpi.com This approach is particularly useful for synthesizing derivatives with specific substitution patterns that may not be easily accessible through other methods. rsc.org
Amidine Cyclization Strategies
Amidine cyclization presents another route to the imidazo[4,5-c]pyridine core. This strategy can involve the intramolecular cyclization of an N'-(pyridinyl)amidine. For instance, reactions involving N-aryl amidines and a substituted pyridine can lead to the formation of the imidazopyridine system through an intramolecular nucleophilic aromatic substitution process. nih.gov While less common for the direct synthesis of the parent 1H-imidazo[4,5-c]pyridin-4-amine, this strategy is valuable for creating specific, highly substituted analogues. nih.gov
Regioselective N-Methylation at the Imidazole Nitrogen (N1)
Once the 1H-imidazo[4,5-c]pyridin-4-amine core is synthesized, the final step is the introduction of a methyl group at the N1 position of the imidazole ring. The alkylation of the imidazo[4,5-c]pyridine system can be complex as it can potentially occur at different nitrogen atoms within the heterocyclic structure. nih.govmdpi.com However, studies have shown that under basic conditions using an alkylating agent like methyl iodide in a solvent such as DMF, the methylation can proceed, though it may result in a mixture of regioisomers. nih.govmdpi.com The precise control of regioselectivity to favor N1-methylation is a critical aspect of the synthesis, and the distribution of N-alkylated isomers often requires careful characterization using techniques like 2D-NOESY and HMBC NMR spectroscopy to confirm the exact position of the methyl group. nih.gov
Advanced Derivatization of the C4-Amine Moiety
The exocyclic amine at the C4 position of the 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine core is a key handle for introducing a variety of functional groups and linkers. Its nucleophilicity allows for reactions such as acylation and alkylation, providing access to a wide range of analogues.
Acylation and Alkylation Reactions at N4
While N-alkylation of the imidazo[4,5-c]pyridine system often occurs on the pyridine ring nitrogen (N-5), derivatization of the exocyclic C4-amino group (N4) can be achieved under specific conditions. nih.gov Acylation of this amine is a more direct and frequently utilized strategy. For instance, the reaction of 4-amino-6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine with isocyanates (an equivalent of a carbonyl chloride derivative) in a suitable solvent like tetrahydrofuran (B95107) leads to the formation of urea (B33335) derivatives. A notable example involves the synthesis of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, demonstrating a practical method for N4-acylation. researchgate.net This transformation highlights the nucleophilic character of the C4-amine and its availability for forming robust amide-like bonds. researchgate.net
Alkylation reactions on the exocyclic amine of similar heterocyclic systems are known, though specific examples on the this compound scaffold are less common in the literature than ring alkylation. In the related imidazo[4,5-b]pyridine series, alkylation can result in a mixture of regioisomers, including at the exocyclic amine, often requiring advanced spectroscopic techniques like 2D-NOESY for definitive structural assignment. researchgate.netnih.gov
Incorporation of Sulfonamide Linkers at N4
The introduction of a sulfonamide linker at the N4 position is a valuable strategy for mimicking transition states or introducing specific vector groups. This is typically achieved by reacting the C4-amino group with a sulfonyl chloride in the presence of a base. While the direct sulfonylation of this compound is a theoretically sound approach, documented examples often involve multi-step syntheses where the sulfonamide-containing fragment is built prior to being attached to the core. However, synthetic procedures for related compounds describe the use of sulfonyl chlorides in conjunction with the 4-amino-imidazo[4,5-c]pyridine core to generate the desired sulfonamide linkage. researchgate.net This reaction is analogous to the formation of well-known sulfonamide-based inhibitors like vemurafenib (B611658) and dabrafenib, where a sulfonamide moiety is crucial for biological activity. nih.gov The synthesis of related benzimidazole-linked sulfonamides further illustrates the chemical feasibility and importance of this functional group in medicinal chemistry. nih.gov
Controlled Introduction of Substituents at Peripheral Positions (e.g., C2, C6)
Functionalization of the carbocyclic and imidazole portions of the scaffold is critical for modulating the physicochemical and pharmacological properties of the molecule. Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are two powerful classes of reactions employed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds at the peripheral positions of the imidazo[4,5-c]pyridine nucleus. To perform these reactions, a halogenated precursor is required. The synthesis of 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine has been reported, providing a key intermediate for cross-coupling at the C6 position. researchgate.net
While specific examples on the C6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine are part of proprietary synthesis routes, extensive research on the closely related imidazo[4,5-b]pyridine isomer demonstrates the feasibility of this approach. For instance, Suzuki coupling reactions have been successfully performed on 2-halo-1-methyl-1H-imidazo[4,5-b]pyridines. researchgate.net In these reactions, a boronic acid or ester is coupled with the halo-imidazopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to install an aryl or alkyl group. researchgate.net This strong precedent suggests that similar Suzuki, Heck, or Buchwald-Hartwig amination reactions would be effective for derivatizing the C2 and C6 positions of halo-substituted this compound analogues.
Table 1: Representative Palladium-Catalyzed Cross-Coupling on a Related Imidazo[4,5-b]pyridine Scaffold
| Reactant 1 (Halo-imidazopyridine) | Reactant 2 (Coupling Partner) | Catalyst / Conditions | Product | Reference |
| 2-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | researchgate.net |
| 2-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | Pd(PPh₃)₄, Na₂CO₃ | 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto the pyridine portion of the imidazo[4,5-c]pyridine ring system. The pyridine nitrogen atom activates the ortho (C4) and para (C6) positions toward nucleophilic attack, making them susceptible to substitution if a suitable leaving group, such as a halogen, is present. researchgate.net
The synthesis of 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine provides an excellent substrate for SNAr reactions at the C6 position. researchgate.net In a typical SNAr reaction, the 6-chloro derivative can be heated with a nucleophile, such as an amine or an alcohol (in the form of an alkoxide), to displace the chloride ion. uniatlantico.edu.co The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the leaving group is expelled to restore aromaticity. semanticscholar.org While many SNAr reactions are performed on the pyridine precursors before the imidazole ring is formed, the activation provided by the pyridine nitrogen allows for these substitutions on the fused heterocyclic system as well. uniatlantico.edu.coacs.org The chemoselectivity of such reactions can be influenced by the nature of the nucleophile and the other substituents present on the ring. chemrxiv.orgresearchgate.net
Analytical and Spectroscopic Validation of Synthesized this compound Analogues
The structural elucidation of newly synthesized this compound analogues relies on a combination of modern spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and often infrared (IR) spectroscopy. researchgate.netnih.gov
¹H and ¹³C NMR spectroscopy are fundamental for confirming the core structure and determining the position of new substituents. chegg.commdpi.comchegg.com For example, in ¹H NMR, the chemical shifts and coupling constants of the aromatic protons on the pyridine ring (typically H6 and H7) and the imidazole ring (H2) provide definitive proof of substitution patterns. The methyl group at the N1 position gives a characteristic singlet peak. In ¹³C NMR, the chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the electronic effects of the attached functional groups.
Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. mdpi.combas.bg For regioisomers, such as those resulting from N-alkylation, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining which nitrogen atom has been modified by observing through-space correlations between the new alkyl group's protons and nearby protons on the heterocyclic frame. nih.gov
Mass spectrometry , typically using electrospray ionization (ESI-MS), is used to confirm the molecular weight of the synthesized analogues. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition of the molecule.
Table 2: Representative Spectroscopic Data for 4-amino-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one Analogues
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ESI-MS m/z [M+H]⁺ | Reference |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.70 (d, J=5.9 Hz, 1H), 7.60 (d, J=8.1 Hz, 2H), 7.43 (d, J=8.2 Hz, 2H), 6.98 (d, J=5.9 Hz, 1H), 4.73 (s, 2H), 1.72 (s, 9H) | 152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95, 29.26 | 317.06 | nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, J=5.5 Hz, 1H), 7.68-7.62 (m, 2H), 7.61 (d, J=1.9 Hz, 1H), 7.60-7.53 (m, 5H), 7.53-7.46 (m, 1H), 6.48 (d, J=5.5 Hz, 1H), 4.96 (s, 2H) | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 | 336.77 | nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, J=5.5 Hz, 1H), 7.68-7.62 (m, 2H), 7.58-7.52 (m, 2H), 7.48 (t, J=7.7 Hz, 1H), 7.40-7.27 (m, 3H), 6.48 (d, J=5.5 Hz, 1H), 4.95 (s, 2H), 2.40 (s, 3H) | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 | 350.69 | nih.gov |
Elucidation of Structure Activity Relationships Sar in 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine Series
Influence of N1-Methylation on Molecular Recognition and Biological Potency
The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective, often resulting in a mixture of mono- and poly-alkylated products. nih.gov This highlights the importance of controlled synthetic strategies to ensure the desired N1-methylation for consistent biological activity. The presence of the methyl group at the N1 position can also influence the electronic properties of the heterocyclic system, which in turn can affect its ability to participate in crucial molecular interactions such as hydrogen bonding and pi-stacking with the target protein.
Systematic Evaluation of C2 Substituent Effects on Target Affinity and Selectivity
The C2 position of the 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold has been a primary focus for structural modification to enhance target affinity and selectivity. A variety of substituents at this position have been explored, leading to significant insights into the SAR of this compound series.
For example, in the context of A3 adenosine (B11128) receptor (A3AR) positive allosteric modulators (PAMs), the nature of the C2 substituent on the related 1H-imidazo[4,5-c]quinolin-4-amine core has been shown to be a key determinant of activity. nih.gov Derivatives with large alkyl, cycloalkyl, or bicycloalkyl groups at the C2 position have been identified as potent PAMs. nih.gov This suggests that a hydrophobic pocket exists in the allosteric binding site of the A3AR that can accommodate these bulky C2 substituents.
In a different context, the C2-arylation of N3-MEM-protected imidazo[4,5-b]pyridines has been shown to be an efficient method for generating a library of analogs with potential applications as protein kinase inhibitors. rsc.orgnih.gov This methodology allows for the introduction of a wide range of aryl groups at the C2 position, enabling a systematic exploration of the electronic and steric effects of these substituents on kinase inhibitory activity.
The following table summarizes the effects of various C2 substituents on the biological activity of imidazo[4,5-c]pyridine derivatives based on available research.
| C2 Substituent | Biological Target/Activity | Key Findings | Reference(s) |
| Cyclopropyl | A3AR Antagonist | Demonstrates orthosteric interaction. | nih.gov |
| Large alkyl/cycloalkyl groups | A3AR PAMs | Large hydrophobic groups enhance PAM activity. | nih.gov |
| Aryl groups | Protein Kinase Inhibitors | C2-arylation allows for exploration of kinase inhibitory activity. | rsc.orgnih.gov |
| 2-amino group | General | Can be introduced via C2-halogenation followed by substitution. | rsc.org |
Pharmacophoric Significance of the C4-Amino Group and its Derivatives
The C4-amino group of the this compound scaffold is a crucial pharmacophoric element that plays a significant role in molecular recognition and biological activity. This has been demonstrated in various studies where modifications to this group have led to profound changes in potency and selectivity.
In a study on pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position was found to be preferred for potent antitumor activity. acs.orgacs.org The introduction of alkyl or acetyl groups onto this amino functionality resulted in a decrease in potency, highlighting the importance of the unsubstituted primary amine for optimal interaction with the biological target. acs.orgacs.org This finding is likely transferable to the this compound series due to the structural similarities between these heterocyclic systems.
Furthermore, the C4-amino group can be derivatized to fine-tune the pharmacological profile of the parent compound. For instance, the synthesis of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea demonstrates that the C4-amino group can serve as a handle for the introduction of larger, more complex moieties that can modulate the compound's activity. nih.gov In this particular derivative, the urea (B33335) linkage allows for the exploration of additional binding interactions with the target protein.
The following table summarizes the pharmacophoric significance of the C4-amino group and its derivatives.
| C4-Amino Modification | Biological Activity | Key Findings | Reference(s) |
| Primary amine | Antitumor | Preferred for optimal activity. | acs.orgacs.org |
| Alkylation/Acetylation | Antitumor | Decreases potency. | acs.orgacs.org |
| Urea derivatives | Various | Allows for the introduction of diverse substituents to modulate activity. | nih.gov |
Impact of Substitutions at the Pyridine (B92270) Ring (e.g., C6) on Immunomodulatory Efficacy
Substitutions on the pyridine ring of the this compound scaffold offer another avenue for modulating its biological properties, including immunomodulatory efficacy. The C6 position, in particular, has been a site of interest for structural modifications.
In a broader context, studies on related imidazo[1,2-a]pyridines have shown that substitution at the C6 position can significantly influence their activity as Rab geranylgeranyl transferase (RGGT) inhibitors. nih.gov The nature of the substituent at this position, in terms of its size, geometry, and electronic character, was found to be a key determinant of inhibitory potency. nih.gov This suggests that similar structure-activity relationships may exist for C6-substituted this compound derivatives in the context of immunomodulation.
Comparative SAR Analysis across Imidazopyridine Chemotypes: Insights for this compound Design
A comparative analysis of the SAR across different imidazopyridine chemotypes, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines, provides valuable insights for the rational design of novel this compound analogs. nih.govacs.orgresearchgate.net These different isomers, while sharing a common bicyclic core, exhibit distinct electronic distributions and spatial arrangements of their nitrogen atoms, which can lead to different pharmacological profiles. nih.gov
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, have been extensively studied as kinase inhibitors. rjpbr.com The SAR of this series has shown that substitutions at the C2, C5, C6, and C7 positions can all modulate kinase inhibitory activity. nih.gov In contrast, imidazo[1,2-a]pyridines have been investigated for a wider range of biological activities, including as antimitotic agents and RGGT inhibitors. nih.govacs.org
One key difference between these chemotypes is the position of the nitrogen atom in the pyridine ring. In the imidazo[4,5-c]pyridine scaffold, the pyridine nitrogen is at position 5, whereas in the imidazo[4,5-b]pyridine scaffold, it is at position 7. This seemingly small change can have a significant impact on the molecule's ability to form hydrogen bonds and interact with specific amino acid residues in the binding site of a target protein.
By understanding the SAR of these related chemotypes, medicinal chemists can make more informed decisions when designing new this compound analogs. For example, if a particular substituent at the C6 position of an imidazo[1,2-a]pyridine (B132010) is found to be beneficial for a desired biological activity, a similar substituent could be explored at the corresponding position of the this compound scaffold. This cross-chemotype SAR analysis can accelerate the discovery of new and more effective therapeutic agents.
Mechanistic Pharmacology and Molecular Target Engagement of 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine Analogues
Immunomodulatory Mechanisms
Analogues of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, particularly the broader family of imidazo[4,5-c]quinolines and imidazopyridines, are recognized for their potent immunomodulatory effects, which are primarily mediated through the activation of Toll-like Receptor 7 (TLR7). nih.gov TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. nih.govnih.gov TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), recognizes single-stranded viral RNA and certain synthetic small molecules like the imidazoquinoline compounds. nih.gov
The binding of these synthetic agonists to TLR7 initiates a downstream signaling cascade, leading to the activation of transcription factors, most notably interferon regulatory factor 7 (IRF7). This, in turn, results in the robust production and secretion of type I interferons (IFN-α and IFN-β). researchgate.netgoogle.gm Certain 1H-imidazo[4,5-c]quinolin-4-amines have been demonstrated to induce the biosynthesis of interferon in human cells. google.gm For instance, specific imidazopyridine compounds have been identified as pure TLR7 agonists, showing significant IFN-α induction. researchgate.net Pharmacodynamic studies in mice with novel TLR7 agonists have shown a dose-dependent elevation of several relevant cytokines, including IFNα. nih.gov The activation of TLR7 and subsequent IFN-α release is a key mechanism by which these compounds exert their antiviral and antitumor activities. nih.govgoogle.gm
The table below summarizes the IFN-α induction capacity of selected imidazopyridine compounds, highlighting their potency as TLR7 agonists. researchgate.net
| Compound | EC50 for IFN-α Induction (μM) |
| 19p | 0.3 |
| 19m | 0.4 |
| 19k | 0.7 |
| CL075 (reference) | 2.6 |
Data sourced from a study on structure-activity relationships of TLR7 agonistic 1H-imidazo[4,5-c]pyridines. researchgate.net
The activation of the innate immune system by this compound analogues, through TLR7 agonism, has significant downstream effects on the adaptive immune response. The induction of type I interferons (IFN-α/β) by plasmacytoid dendritic cells is a critical link between the innate and adaptive immune systems. researchgate.net
IFN-α plays a pivotal role in promoting the differentiation of T helper 1 (Th1) cells, which are essential for cell-mediated immunity against intracellular pathogens and for antitumor responses. TLR7/8 agonists are known to activate both the innate and adaptive immune systems through their induction of Th1-polarizing cytokines such as IFN-α and tumor necrosis factor-α (TNF-α). nih.gov This cytokine milieu enhances the maturation and antigen-presenting capacity of dendritic cells. Activated dendritic cells then migrate to lymph nodes to prime naive T cells, leading to the generation of antigen-specific cytotoxic T lymphocytes (CTLs) and helper T cells. This demonstrates the capacity of these compounds to initiate a broad and integrated immune response. nih.gov
Kinase Regulatory Actions
Analogues of this compound, specifically those based on the imidazo[4,5-b]pyridine scaffold, have been identified as potent inhibitors of several kinase families.
Aurora Kinases: A series of imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Aurora kinases A, B, and C. nih.govnih.gov These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many human cancers. nih.gov Optimization of this series led to the identification of compounds with significant inhibitory potency. For example, one compound demonstrated IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. nih.gov Further optimization resulted in a potent inhibitor of Aurora kinases with an Aurora-A IC50 of 0.015 µM. researchgate.net
The table below presents the inhibitory activity of selected imidazo[4,5-b]pyridine analogues against Aurora kinases. nih.govnih.gov
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 31 | 0.042 | 0.198 | 0.227 |
| 21a | - | - | - |
| 21i | - | - | - |
| 27e | Kd = 0.0075 | Kd = 0.048 | - |
IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition or the dissociation constant, respectively.
B-Raf Kinase: Imidazo[4,5-b]pyridines have also been evaluated as inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in cancer. nih.gov Structure-activity relationship studies led to the development of an inhibitor with excellent enzyme and cell potency, as well as high kinase selectivity. nih.gov These compounds bind to a specific conformation of B-Raf (DFG-in, αC-helix out), which contributes to their selectivity. nih.gov
A class of imidazo[4,5-c]pyridine-2-one derivatives has been discovered as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govacs.org DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). nih.govmdpi.com Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies that induce DSBs. nih.govnih.gov
Structure-activity studies of these imidazo[4,5-c]pyridine-2-ones led to the identification of a nanomolar inhibitor of DNA-PK with excellent selectivity over related kinases. nih.govacs.org This compound demonstrated robust radiosensitization across a range of cancer cell lines. nih.gov The inhibition of DNA-PK blocks the repair of DNA damage, leading to an accumulation of DSBs and subsequent potentiation of cell death. mdpi.comnih.gov
Derivatives of imidazoquinolinone and imidazopyridine have been identified as novel and potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a family of enzymes involved in DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. semanticscholar.org
One imidazoquinolinone derivative, BYK49187, was found to be a potent inhibitor of human PARP-1 with a pIC50 value of 8.36. nih.gov Another compound, an isoquinolindione derivative (BYK204165), exhibited 100-fold selectivity for PARP-1 over PARP-2. nih.gov The inhibition of PARP by these compounds prevents the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks during DNA replication. semanticscholar.org
The table below shows the PARP inhibitory activity of selected imidazo-scaffold compounds. nih.gov
| Compound | PARP-1 pIC50 | PARP-2 pIC50 |
| BYK49187 | 8.36 | 7.50 |
| BYK236864 | 7.81 | 7.55 |
| BYK20370 | 6.40 | 5.71 |
| BYK204165 | 7.35 | 5.38 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
G-Protein Coupled Receptor (GPCR) Allosteric Modulation
Allosteric modulators are substances that bind to a receptor at a site topographically distinct from the orthosteric site where the endogenous ligand binds. This interaction can result in a conformational change in the receptor, thereby altering the binding or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous agonist, offering a sophisticated mechanism for therapeutic intervention that can be more specific to time and location, as they are only active in the presence of the endogenous ligand.
Research into analogues of this compound has identified potent positive allosteric modulators (PAMs) of the A3 Adenosine (B11128) Receptor (A3AR). Specifically, extensive structure-activity relationship (SAR) studies have been conducted on the closely related 1H-imidazo[4,5-c]quinolin-4-amine scaffold, which features a quinoline core instead of a pyridine (B92270) core. These compounds have been shown to enhance the maximal efficacy (Emax) of A3AR agonists, such as Cl-IB-MECA, in functional assays like [³⁵S]GTPγS binding.
Derivatives with large 2-alkyl, cycloalkyl, or bicycloalkyl groups, along with specific substitutions on the 4-arylamino moiety, have demonstrated significant PAM activity. For instance, compounds with a 2-cyclononyl or 2-(heptan-4-yl) group coupled with a 4-(3,4-dichlorophenylamino) substituent have been found to substantially increase the Emax of the A3AR agonist. The 2-cyclononyl-N-(3,4-dichlorophenyl) derivative, at a concentration of 1 µM, increased the agonist's Emax to 242% and also doubled its potency in [³⁵S]GTPγS binding assays researchgate.net. Similarly, other analogues like 2-(heptan-4-yl)-N-(3,4-dichlorophenyl) and 2-(heptan-4-yl)-N-(4-iodophenyl) were also highly efficacious, showing Emax values of 216% and 223%, respectively researchgate.net.
These findings highlight the ability to fine-tune the activity of this chemical class, separating allosteric modulation from competitive antagonism at the orthosteric site researchgate.net.
| Compound Analogue | Core Structure | Concentration (µM) | Effect on A3AR Agonist | Emax (% of Agonist Alone) |
|---|---|---|---|---|
| 2-Cyclononyl-N-(3,4-dichlorophenyl) | 1H-imidazo[4,5-c]quinoline-4-amine | 1 | Increased potency two-fold and increased Emax | 242% |
| 2-(Heptan-4-yl)-N-(3,4-dichlorophenyl) | 1H-imidazo[4,5-c]quinoline-4-amine | 1 | Increased Emax | 216% |
| 2-(Hept-4-en-1-yl)-N-(3,4-dichlorophenyl) | 1H-imidazo[4,5-c]quinoline-4-amine | 1 | Increased Emax | 241% |
| 2-(Heptan-4-yl)-N-(4-iodophenyl) | 1H-imidazo[4,5-c]quinoline-4-amine | 1 | Increased Emax | 223% |
The allosteric binding site for the 1H-imidazo[4,5-c]quinolin-4-amine class of A3AR PAMs is predicted to be distinct from the orthosteric site where adenosine and its analogues bind. Computational and pharmacological studies, including the use of chimeric mouse/human A3ARs, suggest that these PAMs bind to a hydrophobic site located on the cytosolic interface of the A3AR researchgate.netnih.govjuit.ac.in. This location is topographically separate from the orthosteric pocket, which is situated within the transmembrane helices.
The binding of the PAM to this allosteric site is thought to induce a conformational change in the receptor that enhances the binding and/or signaling of the orthosteric agonist. This is supported by observations that these PAMs can slow the dissociation rate of radiolabeled A3AR agonists nih.gov. The structural features that favor allosteric modulation, such as large, hydrophobic substituents at the 2-position, are consistent with binding to a hydrophobic pocket nih.govjuit.ac.in. The separation of structural requirements for allosteric enhancement versus orthosteric inhibition suggests that the two effects are mediated by distinct binding sites, allowing for the rational design of selective A3AR PAMs.
A review of the scientific literature did not yield specific information regarding the positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABAA) receptor by analogues of this compound. While the GABAA receptor is a well-established target for positive allosteric modulators, such as benzodiazepines, there is no readily available research detailing this specific activity for the imidazo[4,5-c]pyridine chemical class.
Based on a review of available scientific literature, there is no specific information concerning the ligand binding or functional modulation of the 5-HT6 serotonin receptor by analogues of this compound. Research on 5-HT6 receptor ligands is extensive, but studies have not specifically implicated the imidazo[4,5-c]pyridine scaffold as a modulator of this particular serotonin receptor subtype.
Antimicrobial Mechanisms of Action
The imidazopyridine scaffold is a recognized pharmacophore in the development of antimicrobial agents. Various isomers of this heterocyclic system have been investigated for their ability to combat bacterial and viral pathogens.
Analogues of the imidazo[4,5-c]pyridine class and its isomers, such as imidazo[4,5-b]pyridines, have demonstrated antimicrobial activity through various mechanisms. One identified mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies on certain imidazo[4,5-c]pyridine derivatives have suggested that they may act by inhibiting Glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is crucial for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for components of the bacterial cell wall. By inhibiting this enzyme, the compounds interfere with cell wall synthesis, leading to an antibacterial effect.
Additionally, some imidazo[4,5-b]pyridine derivatives have been identified as potent antibacterial agents against strains like Bacillus and Staphylococcus aureus. While the precise mechanism for all analogues is not fully elucidated, interference with fundamental cellular processes like cell wall integrity remains a key hypothesis. It has been noted that Gram-positive bacteria are often more susceptible to these compounds than Gram-negative bacteria, which may be due to differences in cell wall structure and permeability.
Targeting Fungal Cell Wall Biosynthesis (e.g., Glucosamine-6-phosphate Synthase)
The enzyme glucosamine-6-phosphate synthase is a recognized target for the development of novel antifungal agents due to its essential role in the biosynthesis of the fungal cell wall. nih.govmdpi.comnih.gov This enzyme catalyzes the first step in the hexosamine biosynthesis pathway, which produces key components for the fungal cell wall's integrity. nih.govmdpi.com Consequently, inhibition of this enzyme can disrupt the cell wall structure, leading to fungal cell death.
The imidazopyridine scaffold, particularly imidazo[4,5-c]pyridine derivatives, has been identified as a promising starting point for the development of inhibitors against this fungal target. nih.govmdpi.com Although direct inhibitory data of this compound analogues on glucosamine-6-phosphate synthase is not extensively documented in the reviewed literature, the broader class of imidazopyridines has demonstrated notable antifungal properties. For instance, various novel imidazo[4,5-b]pyridine derivatives have been synthesized and have shown significant fungicidal activity against plant pathogens like Puccinia polysora. researchgate.net Specifically, certain synthesized compounds exhibited high mortality rates against this fungus, with EC50 values comparable to the commercial fungicide tebuconazole. researchgate.net
Furthermore, studies on other substituted 3H-imidazo[4,5-b]pyridine derivatives have also confirmed their potential as both antibacterial and antifungal agents. eurjchem.com The antimicrobial activities of newly synthesized 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have been evaluated, with some compounds showing promising activity against Candida albicans and Candida parapsilosis with low minimum inhibitory concentration (MIC) values. nih.gov These findings collectively suggest that the imidazo[4,5-c]pyridine core structure is a viable pharmacophore for designing novel inhibitors of fungal cell wall biosynthesis, warranting further investigation into its specific interactions with enzymes like glucosamine-6-phosphate synthase. nih.govmdpi.com
Antiviral Replication Inhibition (e.g., Viral RNA-dependent RNA polymerase)
Analogues of this compound have emerged as significant inhibitors of viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is crucial for the replication of RNA viruses, making it a prime target for antiviral drug development. nih.govnih.gov
Research into a series of imidazo[4,5-c]pyridines has led to the identification of a highly active and selective inhibitor of the Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for the Hepatitis C Virus (HCV). nih.gov The mechanism of action for this class of compounds was determined to be the direct interaction with the viral RdRp. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the substituents on the imidazo[4,5-c]pyridine core could significantly impact antiviral potency. For example, the presence of a fluorine atom on the 2-phenyl ring and the nature of the substituent on the benzyl (B1604629) group were found to be critical for activity. nih.gov
Further optimization of a disubstituted-5H-imidazo[4,5-c]pyridine lead compound, initially identified as an anti-pestivirus agent, resulted in derivatives with potent anti-HCV activity. nih.gov Introduction of fluorine atoms at the ortho position of the 2-phenyl group and extension of the N-5 chain with moieties like isoxazole or pyridazine led to compounds with half-effective concentrations (EC50) in the nanomolar range against HCV genotype 1b polymerase. nih.gov One of the most potent derivatives from this class was identified as a non-nucleoside inhibitor of the NS5B polymerase and has progressed to clinical trials. nih.gov
| Compound | Modification | EC50 (HCV) |
|---|---|---|
| Compound 53 | Parent disubstituted-5H-imidazo[4,5-c]pyridine | 50 µM |
| Compound 54 | Incorporation of an ortho-F on the 2-phenyl group | 1 µM |
| Compound 55 | Addition of a second F on the phenyl ring and an isoxazole moiety at N-5 | 4.0 nM (GT1b) |
| Compound 56 | Substitution with pyridazine at the N-5 position | 0.7 nM (GT1b) |
These findings underscore the potential of the imidazo[4,5-c]pyridine scaffold in the development of potent and selective inhibitors of viral RNA-dependent RNA polymerase for the treatment of various RNA virus infections. nih.govnih.gov
Cellular Antiproliferative and Antiglycation Activities
Analogues of this compound, particularly those from the isomeric imidazo[4,5-b]pyridine class, have demonstrated significant cellular antiproliferative and antiglycation properties.
The antiproliferative potential of these compounds has been evaluated against a range of human cancer cell lines. nih.govnih.gov Studies on 2,6-disubstituted imidazo[4,5-b]pyridines revealed that N-methyl substituted derivatives bearing a hydroxyl group are among the most promising, showing pronounced antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range. nih.gov The placement of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus was generally found to improve antiproliferative activity. nih.gov Similarly, amidino-substituted imidazo[4,5-b]pyridines have shown moderate to strong antiproliferative effects, with some bromo-substituted derivatives exhibiting inhibitory activity at sub-micromolar concentrations against colon carcinoma. nih.gov
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-methyl substituted (Compound 19) nih.gov | Capan-1 (Pancreatic) | 1.45 |
| LN-229 (Glioblastoma) | 1.67 | |
| K-562 (Leukemia) | 1.88 | |
| Bromo-substituted amidino (Compound 10) nih.gov | SW620 (Colon) | 0.4 |
| HeLa (Cervical) | >50 | |
| Bromo-substituted 2-imidazolinyl (Compound 14) nih.gov | SW620 (Colon) | 0.7 |
| HeLa (Cervical) | 4.1 |
In addition to their anticancer potential, imidazopyridine derivatives have shown potent antiglycation activity. mdpi.com Glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation endproducts (AGEs), which are implicated in various chronic diseases. mdpi.com A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated, with results showing that di- and trihydroxy-substituted compounds possess the most potent antiglycation activity. researchgate.net One of the most active compounds demonstrated an antiglycation potential twice that of the standard, Rutin. researchgate.net
Antioxidative Properties and Redox Potential Modulation
Imidazo[4,5-c]pyridine analogues and related structures have been investigated for their antioxidative properties, which are often linked to their other biological activities. mdpi.com The capacity of these compounds to modulate redox potential is a key aspect of their mechanism of action.
Studies on imidazo[4,5-b]pyridine benzohydrazones have revealed a correlation between their antiglycation and antioxidant activities. researchgate.net The antioxidant potential was evaluated using models such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net The results indicated that the presence and number of hydroxyl groups on the benzohydrazone moiety contribute to the antioxidant effect, which in turn participates in the inhibition of glycation. mdpi.com This is attributed to their high redox potential and ability to donate electrons. mdpi.com
Furthermore, the antioxidative capacity of other related heterocyclic systems, such as iminocoumarine derivatives substituted with an imidazo[4,5-b]pyridine nucleus, has also been a subject of investigation. researchgate.net These studies often employ multiple assays to evaluate the ability of the compounds to scavenge free radicals and reduce oxidative stress, highlighting the therapeutic potential of the imidazopyridine scaffold in conditions associated with oxidative damage. researchgate.net
Anti-inflammatory Pathways
Derivatives of this compound have shown considerable promise as anti-inflammatory agents through their interaction with various inflammatory pathways. nih.govnih.gov The structural similarity of the imidazopyridine core to purines allows these compounds to modulate key biological processes involved in inflammation. nih.gov
One area of investigation has been the effect of imidazo[4,5-b]pyridine derivatives on inflammatory mediators. For instance, certain compounds with this scaffold have been studied for their ability to diminish inflammatory responses in conditions like retinal ischemia by potentially reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Furthermore, the inhibition of enzymes like nitric oxide synthase (NOS) has been identified as a potential anti-inflammatory mechanism for this class of compounds. nih.gov
Another important anti-inflammatory target for imidazopyridine analogues is the cyclooxygenase (COX) enzyme. A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness as inhibitors of both COX-1 and COX-2 enzymes. nih.gov Notably, structural variations in the aryl rings of these compounds were found to influence their potency and selectivity, which is a desirable characteristic for developing safer anti-inflammatory drugs that preferentially target the COX-2 enzyme. nih.gov The imidazo[4,5-c]pyridines, also known as 3-deazapurines, and their nucleoside derivatives have also been explored as immunosuppressive and anti-inflammatory agents, further broadening the therapeutic potential of this heterocyclic system. acs.org
Preclinical Assessment of 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine Analogues: in Vitro and in Vivo Models
Comprehensive In Vitro Pharmacological Profiling
In vitro studies are fundamental to characterizing the pharmacological profile of new chemical entities. These assays, conducted in a controlled laboratory setting, provide initial insights into a compound's mechanism of action, potency, selectivity, and metabolic fate.
Receptor Binding and Functional Efficacy Assays
Derivatives of the closely related 1H-imidazo[4,5-c]quinoline-4-amine have been investigated as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov In these studies, receptor binding assays were performed using Chinese Hamster Ovary (CHO) cells stably transfected with cDNA encoding human adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Radioligand binding assays, utilizing agents like [³H]R-PIA, [³H]CGS 21680, or [¹²⁵I]I-AB-MECA, were employed to determine the binding affinity of the compounds. nih.gov
Functional efficacy was assessed by measuring the potentiation of the A3AR agonist Cl-IB-MECA's maximal efficacy. nih.gov Several 1H-imidazo[4,5-c]quinoline-4-amine derivatives were identified as allosteric enhancers, with some compounds increasing the agonist's efficacy by up to 45-50%. nih.gov Notably, certain analogues also decreased the dissociation rate of the agonist from the receptor, further supporting their role as positive allosteric modulators. nih.govnih.gov
| Compound ID | Receptor Target | Assay Type | Key Finding |
| 43 (LUF6000) | Human A3 Adenosine Receptor | Functional Assay | Enhanced agonist efficacy by 45% nih.gov |
| 38 | Human A3 Adenosine Receptor | Functional Assay | Potentiated maximum efficacy of Cl-IB-MECA by 45-50% nih.gov |
| MRS7788 (18) | Human A3 Adenosine Receptor | [³⁵S]GTPγS binding | Greatly enhanced Cl-IB-MECA-stimulated [³⁵S]GTPγS binding Emax nih.gov |
| MRS8054 (39) | Human A3 Adenosine Receptor | [³⁵S]GTPγS binding | Greatly enhanced Cl-IB-MECA-stimulated [³⁵S]GTPγS binding Emax nih.gov |
Enzyme Kinetic Studies for Inhibitor Characterization
Analogues of the related imidazo[4,5-b]pyridine scaffold have been identified as potent kinase inhibitors. For instance, compound 27e, a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was characterized as a potent inhibitor of Aurora kinases and FLT3 kinase. nih.gov Enzyme inhibitory activity was determined through Kd values, which for 27e were 7.5 nM for Aurora-A, 48 nM for Aurora-B, and 6.2 nM for FLT3. nih.gov
Furthermore, imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of other enzymes, such as cathepsin S and DNA-dependent protein kinase (DNA-PK). nih.govacs.org In the case of DNA-PK inhibitors, structure-activity relationship studies led to the identification of compound 78 as a potent inhibitor with excellent selectivity over related kinases like PI3K and mTOR. acs.org
| Compound ID | Enzyme Target | Inhibitory Activity (Kd/IC₅₀) |
| 27e | Aurora-A Kinase | Kd = 7.5 nM nih.gov |
| 27e | Aurora-B Kinase | Kd = 48 nM nih.gov |
| 27e | FLT3 Kinase | Kd = 6.2 nM nih.gov |
| 78 | DNA-PK | nM range acs.org |
Cellular Viability and Proliferation Assays in Relevant Disease Models
The antiproliferative effects of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine analogues have been evaluated in various cancer cell lines. For example, imidazo[4,5-c]pyridin-2-one derivatives were tested for their ability to inhibit the growth of glioblastoma multiforme (GBM) cell lines, including U87, U251, T98G, and U87-EGFRvIII. nih.gov Compound 1s from this series demonstrated effective antiproliferative activity against all tested GBM cell lines. nih.gov
Similarly, imidazo[4,5-b]pyridine-based kinase inhibitors were assessed for their impact on the growth of human colon cancer cells (SW620) and multiple myeloma cell lines (MPC-11 and H929). acs.orgrsc.org The imidazo[1,2-a]pyridine (B132010) derivative, compound 7, a dual PI3K/mTOR inhibitor, showed good cellular growth inhibition in HCT-116 cells with an IC₅₀ of 10 nM. nih.gov These assays are often colorimetric, such as the MTS assay, which measures the number of viable cells in proliferation. promega.compromega.com
| Compound/Analogue Series | Cell Line(s) | Assay Type | Key Finding |
| Imidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s) | U87, U251, T98G, U87-EGFRvIII (GBM) | Antiproliferative Assay | Effective activity against all tested GBM cell lines nih.gov |
| Imidazo[4,5-b]pyridine-based kinase inhibitors | SW620 (Colon Cancer) | Growth Inhibition Assay | Potent inhibition of tumor cell growth acs.org |
| Imidazo[1,2-b]pyridazine (B131497) derivatives (e.g., 26) | MPC-11, H929 (Multiple Myeloma) | Growth Inhibition Assay | GI₅₀ values as low as 30 nM rsc.org |
| Compound 7 (Imidazo[1,2-a]pyridine derivative) | HCT-116 (Colon Carcinoma) | Cellular Growth Inhibition | IC₅₀ = 10 nM nih.gov |
High-Throughput Kinome-Wide Selectivity Screening
To assess the selectivity of kinase inhibitors, high-throughput kinome-wide screening is employed. This approach profiles the inhibitor against a large panel of kinases to identify potential off-target activities. For the imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitor 27e, kinome-wide screening revealed high selectivity, with potent inhibition of Aurora-A, -B, and -C, as well as wild-type and mutant FLT3 kinases. nih.gov The screening demonstrated that 27e has few off-target kinase activities across the kinome. nih.gov Similarly, for the DNA-PK inhibitor 78, screening against a broad panel of kinases confirmed its excellent selectivity for DNA-PK over related PI3K and PIKK family members. acs.org These screening methods often utilize advanced techniques like chemical proteomics to capture and quantify kinase engagement by the inhibitor. nih.gov
Assessment of Metabolic Stability (e.g., Microsomal Stability)
Metabolic stability is a critical parameter in drug development, influencing a compound's pharmacokinetic profile. bioivt.com In vitro microsomal stability assays are commonly used to predict in vivo hepatic clearance. evotec.com These assays typically involve incubating the test compound with liver microsomes (from human or other species) and a cofactor like NADPH, followed by analysis of the parent compound's disappearance over time. evotec.comnih.gov
For imidazo[4,5-b]pyridine-based kinase inhibitors, metabolic stability was assessed in both mouse and human liver microsomes (MLM and HLM). acs.org For example, compound 21i, a 1-methyl-1H-pyrazol-4-yl analogue, exhibited high stability in both MLM (20% metabolized after 30 min) and HLM (10% metabolized after 30 min). nih.govacs.org In contrast, other analogues showed lower stability, highlighting the importance of structural modifications in optimizing this property. acs.org
| Compound ID | Microsome Source | Metabolism (after 30 min) |
| 21i | Mouse Liver Microsomes (MLM) | 20% nih.govacs.org |
| 21i | Human Liver Microsomes (HLM) | 10% nih.govacs.org |
| 20a | Human Liver Microsomes (HLM) | 68% acs.org |
In Vivo Efficacy Demonstrations in Preclinical Disease Models
While in vitro data provides a strong foundation, in vivo studies in relevant animal models are essential to demonstrate a compound's efficacy in a physiological context. For the dual FLT3/Aurora kinase inhibitor 27e, in vivo efficacy was evaluated in a human tumor xenograft model of acute myeloid leukemia (AML). nih.gov Following oral administration, 27e demonstrated strong inhibition of tumor growth in the FLT3-ITD-positive MV4-11 xenograft model. nih.gov This anti-tumor activity was correlated with in vivo biomarker modulation consistent with dual FLT3 and Aurora kinase inhibition. nih.gov
Similarly, the DNA-PK inhibitor 78 was shown to radiosensitize a colorectal carcinoma (HCT116/54C) xenograft model, indicating its potential to enhance the efficacy of radiation therapy. acs.org These in vivo studies are crucial for validating the therapeutic potential of this compound analogues and guiding their progression towards clinical development.
Mycobacterium tuberculosis Infection Models
The global health threat posed by drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antimicrobial agents. Researchers have synthesized and evaluated a series of imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide groups for their antimycobacterial properties. rsc.org
In vitro screening of these novel compounds against M. tuberculosis identified several derivatives with significant activity. rsc.org Among forty-one synthesized compounds, three emerged as particularly potent. rsc.orgresearchgate.net The antimycobacterial activity was determined using the agar (B569324) dilution method to establish the minimum inhibitory concentration (MIC). rsc.orgresearchgate.net
Following the promising in vitro results, the most active compounds were advanced to in vivo testing using animal models of tuberculosis infection. rsc.org In these studies, specific analogues demonstrated the ability to reduce the bacterial burden in the lungs and spleen of infected animals, indicating their potential efficacy in a living system. rsc.orgresearchgate.net
| Compound | In Vitro Activity (M. tuberculosis) | In Vivo Outcome (Animal Model) | Reference |
| Compound 21 | Most Active | Decreased bacterial load in lung and spleen tissues | rsc.org, researchgate.net |
| Compound 22 | Most Active | Decreased bacterial load in lung and spleen tissues | rsc.org, researchgate.net |
| Compound 23 | Most Active | Decreased bacterial load in lung and spleen tissues | rsc.org, researchgate.net |
Tumor Xenograft Models for Radiosensitization and Growth Inhibition
The imidazo[4,5-c]pyridine scaffold has also been explored for its potential in cancer therapy, specifically as an agent to enhance the effectiveness of radiation therapy (radiosensitization) and to directly inhibit tumor growth. acs.orgacs.org A novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks induced by radiation. acs.orgacs.org
In vitro studies demonstrated that these compounds could robustly radiosensitize a variety of cancer cells. acs.org The development of these inhibitors led to the identification of a lead compound, referred to as compound 78, which showed high potency and selectivity for DNA-PK. acs.orgacs.org
The efficacy of compound 78 was then evaluated in in vivo tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. acs.org The studies involved colorectal carcinoma and head and neck squamous cell carcinoma xenografts. acs.org The results showed that compound 78 could sensitize these tumors to radiation and, in combination with radiation, led to substantial tumor growth inhibition. acs.orgacs.org These findings highlight the potential of this class of imidazo[4,5-c]pyridine analogues as clinical candidates for cancer radiosensitization. acs.org
Further research into imidazo[4,5-c]pyridin-2-one derivatives has identified them as novel inhibitors of Src family kinases (SFKs), which are often overactive in aggressive brain tumors like glioblastoma. nih.gov Inhibition of Src has been shown in preclinical studies to enhance the efficacy of radiotherapy. nih.gov This suggests another mechanism by which imidazo[4,5-c]pyridine analogues may be used in oncology. nih.gov
| Compound Class | Target | Cancer Model (In Vivo) | Outcome | Reference |
| Imidazo[4,5-c]pyridin-2-ones (e.g., Compound 78) | DNA-Dependent Protein Kinase (DNA-PK) | Colorectal Carcinoma (HCT116/54C) Xenografts | Sensitized tumors to radiation; significant tumor growth inhibition with radiation | acs.org, acs.org |
| Imidazo[4,5-c]pyridin-2-ones (e.g., Compound 78) | DNA-Dependent Protein Kinase (DNA-PK) | Head and Neck Squamous Cell Carcinoma (UT-SCC-74B) Xenografts | Sensitized tumors to radiation | acs.org, acs.org |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | Glioblastoma (preclinical context) | Potential for tumor radiosensitization | nih.gov |
Computational Chemistry and Biophysical Investigations of 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine
Quantum Chemical Analyses of Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, these computational approaches provide a detailed understanding of its geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry and predict the reactivity of imidazo[4,5-c]pyridine derivatives. researchgate.netnih.govresearchgate.net For the broader class of imidazo[4,5-b]pyridines, DFT calculations have been crucial in understanding their structural versatility and electronic properties, which are key to their roles in various intermolecular interactions. mdpi.com
Studies on related imidazo[4,5-b]pyridine derivatives have shown that the calculated ionization potential, electronegativity, and global electrophilicity are related to the energy gap between the frontier molecular orbitals. mdpi.com The reactivity of these compounds, including their potential as nucleophiles or electrophiles, can be inferred from these DFT-derived parameters. mdpi.com
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, which is the basis for all other computational analyses. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |
| Reactivity Descriptors | Parameters such as chemical potential, hardness, and electrophilicity index. | Predicts the molecule's reactivity and how it will interact with other chemical species. |
Prediction of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability.
For related imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap has been calculated to understand intermolecular and intramolecular charge transfer. mdpi.com In similar heterocyclic systems, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). irjweb.comresearchgate.net For instance, in some imidazole (B134444) derivatives, the HOMO is localized on the imidazole ring and a sulfur atom, while the LUMO is distributed elsewhere, indicating the path of charge transfer upon excitation. orientjchem.org
| Orbital | Description | Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate electrons; its energy level is related to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept electrons; its energy level is related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic transitions. |
Simulations of Vibrational Spectra and X-ray Diffraction Patterns
Computational simulations of vibrational spectra (Infrared and Raman) and X-ray diffraction (XRD) patterns are powerful tools for characterizing molecular structure. DFT calculations are commonly used to simulate these spectra, which can then be compared with experimental data for validation. researchgate.netnih.gov
For the parent compound, 1H-imidazo[4,5-b]pyridine, and its methyl derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze their molecular structures and vibrational properties. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. nih.gov Similarly, simulated XRD patterns, derived from the optimized molecular geometry, can be compared with experimental crystal structures to confirm the solid-state packing and conformation. researchgate.net
| Technique | Description | Significance for this compound |
| Vibrational Spectroscopy (IR/Raman) | Probes the vibrational modes of a molecule. | Simulated spectra help in the interpretation of experimental data, confirming the presence of specific functional groups and the overall molecular structure. |
| X-ray Diffraction (XRD) | Determines the arrangement of atoms within a crystal. | Simulated patterns, based on the computationally optimized structure, can be compared with experimental data to validate the crystal structure. |
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds play a critical role in determining the structure and properties of molecules in both the solid state and in solution. Computational methods can be used to analyze the geometry and strength of these interactions.
In related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine systems, both intramolecular and intermolecular hydrogen bonds have been identified and analyzed. nih.govnih.gov For example, in the crystal structure of a derivative of 1H-imidazo[4,5-c]pyridine, an intramolecular N—H⋯N hydrogen bond stabilizes the molecular conformation, while intermolecular N—H⋯O hydrogen bonds link molecules into dimers. nih.gov The stability of dimeric forms arising from N-H···N intermolecular hydrogen bonds has been analyzed using the natural bond orbital (NBO) approach in studies of 1H-imidazo[4,5-c]pyridine. nih.gov
| Type of Hydrogen Bond | Description | Significance for this compound |
| Intramolecular | A hydrogen bond formed within the same molecule. | Can influence the molecule's conformation and planarity. |
| Intermolecular | A hydrogen bond formed between different molecules. | Dictates the packing of molecules in the crystal lattice and influences physical properties like melting point and solubility. |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are essential for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Molecular Docking for Binding Pose Prediction and Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and estimate the binding affinity of a ligand to its target receptor.
While specific docking studies for this compound are not detailed in the provided context, the general methodology has been applied to similar imidazopyridine derivatives. For instance, molecular docking of imidazo[1,2-b]pyridazine (B131497) derivatives to TAK1 kinase revealed key interactions, such as hydrogen bonding with conserved lysine (B10760008) residues in the ATP-binding site. nih.gov Similarly, docking studies of imidazo[4,5-b]pyridine derivatives with the DHFR protein have been used to identify important interactions with amino acid residues in the active site. mdpi.com These studies provide a framework for how this compound could be modeled to understand its potential biological targets and binding interactions.
| Parameter | Description | Significance for this compound |
| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. | Provides a 3D model of the ligand-target complex, highlighting key interactions. |
| Binding Affinity (e.g., Docking Score) | A calculated value that estimates the strength of the interaction between the ligand and the target. | Helps to rank potential ligands and prioritize them for further experimental testing. |
| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. | Understanding these interactions is crucial for designing more potent and selective molecules. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior, conformational flexibility, and stability of ligands within their biological targets. For derivatives of the imidazo[4,5-c]pyridine scaffold, MD simulations have been instrumental in elucidating binding patterns and the stability of ligand-protein complexes.
In a study on imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma, MD simulations were performed to analyze the binding mode of the most active compounds in the ATP binding site of the kinases. nih.gov These simulations revealed the specific interactions and conformational changes that stabilize the inhibitor within the active site, providing a dynamic picture that complements static docking poses. nih.gov Such analyses are crucial for understanding how the ligand maintains its inhibitory conformation and for predicting the residence time of the inhibitor in the binding pocket. By applying this methodology, researchers can assess the conformational sampling of the this compound core and its substituted analogs within a target protein, offering insights into the structural determinants of stable binding and, consequently, biological activity.
Computational Prediction of Allosteric and Orthosteric Binding Pockets
Computational methods are pivotal in identifying and characterizing the binding sites of drug candidates on their protein targets. These sites can be orthosteric, the primary binding site of the endogenous ligand, or allosteric, a secondary site that can modulate the protein's function upon binding.
For the related 1H-imidazo[4,5-c]quinolin-4-amine series, which act as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR), computational modeling was used to predict binding at a hydrophobic allosteric site located on the A3AR's cytosolic interface. nih.gov This prediction helped distinguish the allosteric binding of PAMs from the orthosteric interactions observed with antagonist molecules from the same chemical family. nih.gov The ability to computationally predict whether a compound binds to an orthosteric or an allosteric site is critical for drug development, as allosteric modulators can offer more subtle and potentially safer pharmacological effects compared to direct agonists or antagonists.
To definitively confirm binding modes predicted by computational docking, co-crystallization of the ligand with its target protein is often pursued. For instance, an imidazo[4,5-b]pyridine-based kinase inhibitor was cocrystallized with the catalytic domain of Aurora-A kinase to unequivocally establish its binding mode. acs.org These biophysical techniques, guided by initial computational predictions, are essential for validating the precise interactions between imidazo[4,5-c]pyridine derivatives and their biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for optimizing lead compounds and designing new molecules with enhanced potency.
A QSAR study was conducted on a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives to understand the structural requirements for their angiotensin II (AT1) receptor antagonistic activity. arkat-usa.org Using techniques such as Multiple Linear Regression (MLR) and Non-Linear Regression (NLR), researchers developed predictive models. arkat-usa.org The investigation highlighted the importance of specific quantum chemical and lipophilic parameters in determining the biological activity. arkat-usa.org
The study found that the energy of the lowest unoccupied molecular orbital (LUMO), a quantum chemical descriptor, and the lipophilicity parameter (log P) were key contributors to the antagonistic activity. arkat-usa.org Interestingly, while initial MLR models showed a low correlation for log P, subsequent NLR analysis revealed a significant non-linear relationship, demonstrating that neglecting such parameters can lead to incomplete models. arkat-usa.org The statistical quality of the developed QSAR models was validated using the leave-one-out cross-validation technique, ensuring their predictive power for designing new, more potent antagonists. arkat-usa.org
Table 1: Statistical Parameters of a QSAR Model for Imidazo[4,5-c]pyridine Derivatives This table is representative of data found in QSAR studies, illustrating the types of statistical validation used.
| Parameter | Value | Description |
| n | 22 | Number of compounds in the training set |
| r | 0.952 | Correlation coefficient |
| r² | 0.906 | Coefficient of determination |
| q² | 0.821 | Cross-validated correlation coefficient |
| F-statistic | 82.5 | Fisher's test value, indicating statistical significance |
Cheminformatics and Structure-Activity Relationship (SAR) analyses are used to identify the specific molecular fragments and properties of the imidazo[4,5-c]pyridine scaffold that are critical for its interaction with various biological targets. The structural similarity of the imidazopyridine ring system to natural purines has made it a promising scaffold in medicinal chemistry. nih.gov
Systematic structural modifications of the core have revealed key features for activity across different target classes:
Substituents at the 2-position: For 1H-imidazo[4,5-c]quinolin-4-amines acting on the A3AR, large 2-alkyl, cycloalkyl, or bicycloalkyl groups were found to be characteristic of PAM activity, distinguishing them from antagonists which might have smaller groups like cyclopropyl. nih.gov In studies of imidazo-pyridinium analogs, the elimination of a 2-methyl substituent significantly reduced antagonist activity. nih.gov
Substituents at the N-1 and N-3 positions: In a series of imidazo[4,5-c]pyridin-2-one inhibitors of DNA-dependent protein kinase (DNA-PK), SAR was developed for substituents at both the N-1 and N-3 positions, as well as the 6-anilino ring, culminating in a potent and selective inhibitor. nih.govacs.org
Substituents on the Phenyl Ring: For imidazo[4,5-b]pyridine-based kinase inhibitors, introducing a fluoro substituent on a phenyl ring attached to a piperazine (B1678402) moiety was explored to modulate pKa and reduce hERG inhibition, a critical factor for cardiac safety. acs.org
Heteroaryl Groups: The replacement of a (4-methylpiperazin-1-yl)phenyl moiety with various five-membered heteroaromatic rings resulted in a significant drop in Aurora-A inhibitory potency, with the exception of 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl derivatives. acs.org This indicates a high degree of specificity for the type and position of heteroatoms in substituents. acs.org
These studies collectively demonstrate that the pharmacological profile of compounds based on the imidazo[4,5-c]pyridine scaffold is highly sensitive to structural modifications at multiple positions. Key features influencing activity include the size and nature of substituents, their electronic properties, and their ability to form specific interactions within the target's binding pocket. acs.orgnih.govacs.org
Future Perspectives and Translational Research Opportunities for 1 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine
De Novo Design and Combinatorial Chemistry for Novel Analogues
The discovery of novel therapeutic agents is increasingly driven by rational design and high-throughput screening methodologies. For 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, the future lies in the systematic exploration of its chemical space through de novo design and combinatorial chemistry to generate analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A key strategy involves "scaffold hopping," where the core imidazo[4,5-c]pyridine structure is used as a template to design new molecules with potentially different intellectual property landscapes. acs.org This approach has been successfully applied to identify novel kinase inhibitors, bypassing well-explored chemical scaffolds. acs.org For instance, the imidazo[4,5-c]pyridin-2-one scaffold, a close relative, was identified as a promising starting point for the development of DNA-dependent protein kinase (DNA-PK) inhibitors. acs.org
Furthermore, the design of new analogues can be guided by bioisosteric replacements. In a study on imidazo[4,5-c]pyridin-2-one derivatives, the pyrazole (B372694) ring of a known inhibitor was replaced by an imidazolone (B8795221) ring to create a new hinge region interaction with the target kinase. nih.gov This principle can be applied to this compound, where the methyl group, amine position, and the pyridine (B92270) ring itself can be systematically modified. Introducing a variety of polar and nonpolar groups at different positions can help to probe the optimal interactions with target proteins. nih.gov
Combinatorial chemistry offers a powerful tool to rapidly generate large libraries of such analogues. By systematically varying substituents around the imidazo[4,5-c]pyridine core, it is possible to explore structure-activity relationships (SAR) in a comprehensive manner. For example, in the development of PARP-1 inhibitors based on an imidazo[4,5-c]pyridinecarboxamide scaffold, various cyclic amine substituents were introduced to optimize activity. researchgate.net This approach could be similarly employed for this compound to identify lead compounds for various therapeutic targets.
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one-drug, one-target" paradigm is progressively being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach can offer enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. The imidazo[4,5-c]pyridine scaffold is well-suited for the development of multi-targeted inhibitors.
Research on related heterocyclic systems has demonstrated the feasibility of this strategy. For instance, a series of substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines were developed as potent multi-targeted inhibitors of IGF1R, EGFR, and ErbB2. acs.org Similarly, optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a dual FLT3/Aurora kinase inhibitor. acs.org These examples underscore the potential of nitrogen-containing heterocyclic scaffolds to bind to the ATP-binding sites of various kinases.
For this compound, a future research direction would involve screening against a panel of kinases and other relevant biological targets to identify potential multi-targeting capabilities. Computational modeling and docking studies can be employed to predict off-target interactions and guide the design of analogues with a desired polypharmacological profile. The development of dual-targeting ligands, such as the reported tubulin/CDC5L dual-targeting pyrazolo[3,4-d]pyrimidines, provides a blueprint for how such a strategy could be implemented for the imidazo[4,5-c]pyridine core.
Integration of Systems Biology and Proteomics in Target Identification
A fundamental challenge in drug discovery is the identification of the precise molecular targets of a bioactive compound and understanding its mechanism of action within a complex biological system. Systems biology and chemical proteomics are powerful, emerging approaches that can provide a comprehensive view of a drug's interactions at the cellular level. nih.govdrugtargetreview.commdpi.com
For this compound and its future analogues, these technologies can be pivotal in moving beyond a single-target focus. Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model and predict the effects of a compound on cellular pathways and networks. drugtargetreview.com This holistic view can help in identifying not only the primary target but also secondary targets and off-target effects that may contribute to both efficacy and toxicity.
Chemical proteomics, on the other hand, offers a direct method for "fishing" out the protein targets of a small molecule from a complex proteome. mdpi.comnih.gov This can be achieved through several techniques:
Affinity-based methods: An analogue of this compound can be synthesized with a reactive group or a tag that allows it to be immobilized on a solid support. This "bait" is then used to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry. nih.gov
Activity-based protein profiling (ABPP): This method uses probes that covalently bind to the active site of enzymes, allowing for the identification of targets in their active state. nih.gov
Thermal proteome profiling (TPP): This technique relies on the principle that the binding of a drug to its target protein increases the protein's thermal stability. By measuring changes in protein denaturation across a temperature gradient in the presence and absence of the drug, target proteins can be identified.
By applying these methodologies, researchers can elucidate the mechanism of action of this compound, identify novel therapeutic applications, and gain insights into potential mechanisms of resistance.
Advancements in Environmentally Benign Synthetic Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve sustainability. Future research on this compound should focus on developing more environmentally benign synthetic routes.
Recent advances in the synthesis of related imidazopyridine scaffolds have highlighted several green chemistry approaches that could be adapted. sioc-journal.cn These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. mdpi.comeurjchem.com
One-pot multi-component reactions: These reactions combine multiple steps into a single operation, reducing waste and improving efficiency. sioc-journal.cn
Use of green catalysts and solvents: The use of water, ethanol, or other environmentally friendly solvents, along with recoverable and non-toxic catalysts, is a key aspect of green synthesis. acs.org For instance, the use of Al3+-exchanged on K10 montmorillonite (B579905) clay, a reusable heterogeneous catalyst, has been reported for imidazopyridine synthesis. mdpi.com Copper-catalyzed aerobic oxidative amination using air as the oxidant is another sustainable method. beilstein-journals.org
Specifically for the synthesis of the imidazo[4,5-c]pyridine core, methods involving the condensation of 3,4-diaminopyridine (B372788) with aldehydes or carboxylic acids can be optimized using green chemistry principles. mdpi.comnih.gov For example, a ytterbium triflate-catalyzed condensation of 3,4-diaminopyridine with orthoformate has been shown to be an efficient route. mdpi.com Adopting these greener synthetic strategies will be crucial for the sustainable development and eventual commercialization of this compound-based therapeutics.
Potential for Diagnostic or Research Tool Applications
Beyond its therapeutic potential, this compound and its derivatives could be valuable as diagnostic agents or research tools to probe biological systems.
The imidazopyridine scaffold has already shown promise in the development of imaging agents. For example, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been synthesized as a potential positron emission tomography (PET) probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This suggests that a radiolabeled version of this compound or a high-affinity analogue could be developed as a PET tracer for its specific biological target, enabling non-invasive in vivo imaging and target engagement studies.
Furthermore, derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor. nih.gov PAMs are important research tools as they allow for the fine-tuning of receptor activity in a more physiologically relevant manner than direct agonists or antagonists. This opens up the possibility of developing analogues of this compound as selective modulators of specific receptors or enzymes, which would be invaluable for basic research and target validation studies. The development of fluorescently tagged derivatives could also facilitate their use in high-throughput screening assays and cellular imaging studies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine?
The synthesis typically involves cyclization reactions and functional group modifications. For example, intermediate pyridine derivatives (e.g., 2,6-dichloro-3-nitropyridin-4-amine) are alkylated or benzylated under reflux conditions in THF, followed by reduction of nitro groups using zinc powder in methanol. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) yields the final product . Key steps include:
- Nucleophilic substitution with methyl groups using methyl iodide.
- Catalytic hydrogenation for nitro-to-amine conversion.
- Chromatographic validation with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How is the structural integrity of this compound validated experimentally?
Routine characterization includes:
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- Mass spectrometry : ESI-HRMS provides exact mass matching (e.g., [M+H]⁺ = 163.08 g/mol) .
- X-ray crystallography : Used in related imidazo-pyridine derivatives to resolve ambiguities in regiochemistry .
Q. What preliminary biological screening assays are relevant for this compound?
Initial pharmacological profiling often involves:
- Radioligand binding assays (e.g., corticotropin-releasing factor receptor type 1, CRF₁) using tritiated ligands like [³H]SN003 to measure IC₅₀ values .
- In vitro cytotoxicity assays (e.g., MTT) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers optimize low yields in the final cyclization step of imidazo[4,5-c]pyridine synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalyst screening : Pd/C or Raney nickel enhances nitro-group reduction efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation) .
Table 1 : Yield variation with reaction conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | None | 60 | 45 |
| DMF | Pd/C | 80 | 72 |
| MeOH | Zn | 25 | 38 |
Q. How to resolve contradictions in reported CRF₁ receptor binding affinities for imidazo-pyridine derivatives?
Discrepancies may arise from assay variability. Mitigation approaches:
Q. What computational tools predict the interaction of this compound with Toll-like receptor 7 (TLR7)?
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions using crystal structures (PDB: 3U6F).
- QSAR models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with TLR7 activation thresholds .
Q. What toxicological profiling is recommended for imidazo[4,5-c]pyridine derivatives in preclinical studies?
- Ames test : Assess mutagenicity using Salmonella strains .
- In vivo acute toxicity : Rodent studies (OECD 423) to determine LD₅₀ values.
- Metabolic stability : Liver microsome assays identify cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to address inconsistent results in SAR studies for TLR7 activity?
- Dose-response validation : Re-test compounds at multiple concentrations (e.g., 0.1–100 μM).
- Off-target screening : Use panels (e.g., Eurofins Cerep) to rule out non-TLR7 effects .
- Crystallographic validation : Resolve binding modes of active vs. inactive analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
